MMV666810 Shows 3.3-Fold Late-Stage Gametocyte Selectivity, in Contrast to the Early-Stage-Selective Pyrazolopyridine MMV674850
In a direct comparative chemogenomic study, MMV666810 demonstrated a 3.3-fold selectivity for late-stage (stage IV/V) over early-stage (stage I-III) Plasmodium falciparum gametocytes, with IC50 values of 179 ± 8 nM (late) vs. 603 ± 88 nM (early) [1]. In contrast, the pyrazolopyridine MMV674850 preferentially targeted early-stage gametocytes under identical assay conditions, as confirmed by transcriptomic fingerprinting [1]. This opposite stage selectivity was validated using the PFNF54-Pfs16-GFP-LUC gametocyte assay platform [2].
| Evidence Dimension | Stage-specific gametocytocidal potency (IC50) |
|---|---|
| Target Compound Data | Late-stage: 179 ± 8 nM; Early-stage: 603 ± 88 nM; Fold-selectivity (late/early): 3.3 |
| Comparator Or Baseline | MMV674850: preferentially active on early-stage gametocytes (differential direction confirmed; exact IC50 values not extracted in this guide) |
| Quantified Difference | MMV666810 is 3.3-fold more potent on late-stage gametocytes; MMV674850 shows the inverse stage preference. |
| Conditions | P. falciparum NF54-Pfs16-GFP-LUC gametocytes, stage-specific assay, 48–72 h exposure |
Why This Matters
This divergent stage-specificity makes MMV666810 uniquely suited for transmission-blocking strategies targeting mature gametocytes, whereas early-stage-selective analogs like MMV674850 are optimized for different intervention points in the malaria lifecycle.
- [1] Niemand J, van Biljon R, van der Watt M, van Heerden A, Reader J, van Wyk R, Orchard L, Chibale K, Llinas M, Birkholtz LM. Chemogenomic Fingerprints Associated with Stage-Specific Gametocytocidal Compound Action against Human Malaria Parasites. ACS Infect Dis. 2021 Oct 8;7(10):2904-2916. doi: 10.1021/acsinfecdis.1c00373. View Source
- [2] BioProject PRJNA702816 / GEO GSE167068. PFNF54-Pfs16-GFP-LUC gametocytes treated at early stage or late stage development with compound MMV666810 or MMV674850. National Center for Biotechnology Information. View Source
